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Eudistomine K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Eudistomine K is a marine-derived β-carboline alkaloid, part of the larger family of

eudistomins isolated from tunicates of the genus Eudistoma. These natural products have

garnered significant interest in the scientific community due to their diverse and potent

biological activities. Eudistomine K, in particular, is characterized by a unique oxathiazepine

ring fused to the β-carboline core. This structural feature is believed to contribute to its notable

biological profile. This document provides a comprehensive overview of the known physical

and chemical properties, experimental protocols, and biological activities of Eudistomine K,

serving as a technical resource for ongoing and future research and development efforts.

Physical and Chemical Properties
The physicochemical properties of Eudistomine K are summarized in the table below. It is

important to note that while some data is readily available from chemical databases, other

specific experimental values such as melting point and detailed solubility are not extensively

reported in the current body of literature.
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Property Value Source

Molecular Formula C₁₄H₁₆BrN₃OS PubChem[1]

Molecular Weight 370.27 g/mol PubChem[1]

Canonical SMILES

C1CS[C@H]2--INVALID-LINK-

-

C3=C(N2)C4=C(C=C3)C(=C(C

=C4)Br)O

PubChem[1]

InChI Key Not available

Appearance Not specified in literature

Melting Point Not reported in literature

Solubility

Inferred to be soluble in

organic solvents like

chloroform and methanol

based on isolation protocols

for related compounds.

Specific solubility data is not

available.

Spectroscopic Data
Spectroscopic methods are crucial for the structural elucidation and characterization of

Eudistomine K. While detailed spectra are not always publicly available, the following provides

an overview of the expected spectroscopic features based on its structure and data from

related compounds.
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Technique Description

¹H NMR

The proton NMR spectrum is expected to show

characteristic signals for the aromatic protons

on the β-carboline core, as well as signals for

the protons in the tetrahydro-β-carboline and

oxathiazepine rings. The chemical shifts would

be influenced by the bromine and hydroxyl

substituents on the aromatic ring.

¹³C NMR

The carbon NMR spectrum would provide

signals for each of the 14 carbon atoms in the

molecule, allowing for the identification of the

carbon skeleton. The chemical shifts of the

aromatic carbons would be particularly

informative regarding the substitution pattern.

Mass Spectrometry

High-resolution mass spectrometry (HRMS)

would confirm the molecular formula by

providing an accurate mass measurement. The

fragmentation pattern in the MS/MS spectrum

could provide further structural information

about the connectivity of the different ring

systems.

UV-Vis Spectroscopy

The UV-Vis spectrum is expected to show

absorption bands characteristic of the β-

carboline chromophore. These are typically in

the UV region.

IR Spectroscopy

The infrared spectrum would show characteristic

absorption bands for the N-H and O-H

stretching vibrations, as well as C-H, C=C, and

C-N bond vibrations within the molecule.

Experimental Protocols
Isolation of Eudistomine K
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Eudistomine K has been isolated from the Okinawan marine tunicate Eudistoma glaucus. The

general procedure involves extraction of the tunicate tissues with organic solvents, followed by

chromatographic separation to purify the individual eudistomins.

General Workflow for Isolation:

Tunicate Sample (Eudistoma glaucus)

Extraction with MeOH/CHCl₃

Solvent Partitioning

Crude Extract

Column Chromatography (e.g., Silica Gel)

Fraction Collection

HPLC Purification

Pure Eudistomine K
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Click to download full resolution via product page

A generalized workflow for the isolation of Eudistomine K.

Total Synthesis of Eudistomine K
The total synthesis of Eudistomine K has been reported, providing a means to access this

molecule for further biological evaluation without relying on natural sources. A key step in the

synthesis of many eudistomins is the Pictet-Spengler reaction to form the β-carboline core. The

synthesis of Eudistomine K involves the construction of the characteristic oxathiazepine ring.

Key Synthetic Steps:

Preparation of the β-carboline core: This is often achieved through a Pictet-Spengler reaction

between a tryptamine derivative and an appropriate aldehyde or ketone.

Introduction of substituents: The bromine and hydroxyl groups are introduced onto the indole

ring of the tryptamine precursor or at a later stage in the synthesis.

Formation of the oxathiazepine ring: This unique heterocyclic ring is constructed through a

series of reactions, likely involving the coupling of a cysteine-derived fragment to the β-

carboline nitrogen, followed by cyclization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b15432432?utm_src=pdf-body-img
https://www.benchchem.com/product/b15432432?utm_src=pdf-body
https://www.benchchem.com/product/b15432432?utm_src=pdf-body
https://www.benchchem.com/product/b15432432?utm_src=pdf-body
https://www.benchchem.com/product/b15432432?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15432432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substituted Tryptamine Derivative

Pictet-Spengler Reaction

β-Carboline Intermediate

Functional Group Manipulations

Coupling with Cysteine Derivative

Oxathiazepine Ring Formation

Eudistomine K

Click to download full resolution via product page

A conceptual workflow for the total synthesis of Eudistomine K.

Biological Activity
While data on the biological activity of Eudistomine K itself is limited, a synthetic derivative

has shown remarkable cytotoxic potential.[2] This suggests that the Eudistomine K scaffold is

a promising starting point for the development of new anticancer agents.
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Cell Lines
Activity of Synthetic
Derivative

Source

L1210 (murine leukemia)
Potent cytotoxicity (as low as

0.005 µg/mL)
[2]

Molt-4F (human leukemia)
Potent cytotoxicity (as low as

0.005 µg/mL)
[2]

MT-4 (human leukemia)
Potent cytotoxicity (as low as

0.005 µg/mL)
[2]

P-388 (murine leukemia)
Potent cytotoxicity (as low as

0.005 µg/mL)
[2]

Other eudistomins have demonstrated a broad range of biological activities, including

antimicrobial and antiviral properties.[2]

Signaling Pathways and Mechanism of Action
The precise molecular mechanism of action and the specific signaling pathways targeted by

Eudistomine K have not yet been fully elucidated. However, based on the known activities of

other β-carboline alkaloids and cytotoxic natural products, several pathways can be

hypothesized as potential targets. These include pathways that regulate cell proliferation,

apoptosis, and survival, such as the PI3K/Akt and MAPK/ERK pathways.

Many cytotoxic agents exert their effects by inducing apoptosis. The PI3K/Akt signaling

pathway is a key regulator of cell survival, and its inhibition can lead to programmed cell death.
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A hypothetical mechanism of action for Eudistomine K via the PI3K/Akt pathway.

Further research is required to determine the exact molecular targets and to validate the

involvement of these or other signaling pathways in the cytotoxic effects of Eudistomine K and

its derivatives.

Conclusion
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Eudistomine K is a structurally intriguing marine natural product with significant potential for

drug discovery, particularly in the area of oncology. While there are gaps in the currently

available data, such as a specific melting point and detailed spectroscopic analyses, the

reported potent cytotoxicity of a synthetic derivative underscores the importance of continued

research on this compound. The synthetic routes that have been developed will be instrumental

in providing sufficient material for in-depth biological studies to elucidate its mechanism of

action and to explore its therapeutic potential further. This technical guide serves as a

foundational resource to aid in these future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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